molecular formula C13H10N4O2 B1385832 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid CAS No. 873994-06-0

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid

Cat. No.: B1385832
CAS No.: 873994-06-0
M. Wt: 254.24 g/mol
InChI Key: LBFABWOOBRFQAN-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications .

Biological Activity

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H10N4O2C_{13}H_{10}N_4O_2 and features a benzoic acid moiety linked to a triazole ring. Its structural characteristics contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. For instance, the synthesis can be achieved through azide-nitrile cycloaddition followed by coupling reactions, which yield high-purity products suitable for biological evaluation .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. The compound's ability to inhibit cancer cell proliferation was assessed in vitro against different cancer cell lines. Results showed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.0Apoptosis induction via caspase activation
A549 (lung cancer)10.5Cell cycle arrest at G1 phase
HeLa (cervical cancer)12.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was shown to reduce markers of inflammation such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of triazole derivatives in clinical isolates of resistant bacteria. The findings highlighted that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic .
  • Cancer Research : In a study focused on the anticancer properties of triazole derivatives, this compound was found to enhance the efficacy of existing chemotherapeutics in combination therapy approaches. This suggests a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Properties

IUPAC Name

3-(5-aminobenzotriazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFABWOOBRFQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C3C=CC(=CC3=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
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3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 3
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 4
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 5
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Reactant of Route 6
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid

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